
Fmoc-D-Lys(tBu)-OH.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Lys(tBu)-OH.HCl: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a tert-butyl (tBu) protecting group at the epsilon-amino group. The compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino groups during the synthesis of peptides and proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(tBu)-OH.HCl typically involves the following steps:
Protection of the epsilon-amino group: The epsilon-amino group of D-lysine is protected using tert-butyl chloroformate (tBu-Cl) in the presence of a base such as triethylamine (TEA).
Protection of the alpha-amino group: The alpha-amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate (NaHCO3).
Purification: The protected lysine derivative is purified using techniques such as recrystallization or chromatography.
Formation of the hydrochloride salt: The final product, Fmoc-D-Lys(tBu)-OH, is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of reagents and solvents are used to carry out the protection reactions.
Automated purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to isolate the product.
Quality control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
化学反応の分析
Types of Reactions:
Deprotection Reactions: Fmoc-D-Lys(tBu)-OH.HCl undergoes deprotection reactions to remove the Fmoc and tBu protecting groups. The Fmoc group is typically removed using a base such as piperidine, while the tBu group is removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino groups react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc protecting group.
Trifluoroacetic acid (TFA): Used for the removal of the tBu protecting group.
Coupling Reagents: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in peptide coupling reactions.
Major Products Formed:
Deprotected Lysine Derivative: Removal of the protecting groups yields D-lysine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with D-lysine residues.
科学的研究の応用
Chemistry: Fmoc-D-Lys(tBu)-OH.HCl is widely used in the synthesis of peptides and proteins through SPPS. It allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains .
Biology: In biological research, the compound is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .
Medicine: Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs and vaccines .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
作用機序
Mechanism of Action: The primary function of Fmoc-D-Lys(tBu)-OH.HCl is to protect the amino groups of lysine during peptide synthesis. The Fmoc group prevents unwanted reactions at the alpha-amino group, while the tBu group protects the epsilon-amino group. These protecting groups are selectively removed at specific stages of the synthesis to allow for the formation of peptide bonds.
Molecular Targets and Pathways: The compound itself does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins, depending on their sequence and structure.
類似化合物との比較
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(tBu)-OH.HCl but uses a tert-butoxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Z)-OH: Uses a benzyloxycarbonyl (Z) group for epsilon-amino protection.
Fmoc-Lys(Alloc)-OH: Uses an allyloxycarbonyl (Alloc) group for epsilon-amino protection.
Uniqueness: this compound is unique in its use of the tert-butyl group for epsilon-amino protection, which provides stability under basic conditions and can be removed under acidic conditions. This makes it particularly useful in SPPS where selective deprotection is required.
特性
分子式 |
C25H33ClN2O4 |
|---|---|
分子量 |
461.0 g/mol |
IUPAC名 |
(2R)-6-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)26-15-9-8-14-22(23(28)29)27-24(30)31-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22,26H,8-9,14-16H2,1-3H3,(H,27,30)(H,28,29);1H/t22-;/m1./s1 |
InChIキー |
VBFUBYLXOALWHY-VZYDHVRKSA-N |
異性体SMILES |
CC(C)(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
正規SMILES |
CC(C)(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)

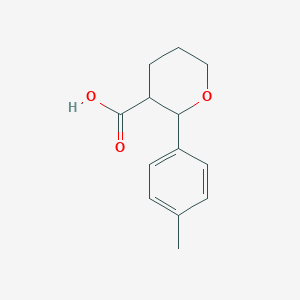
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
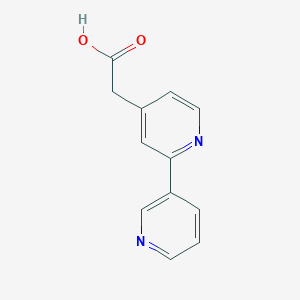
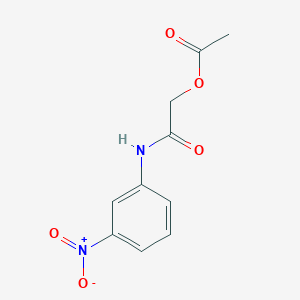
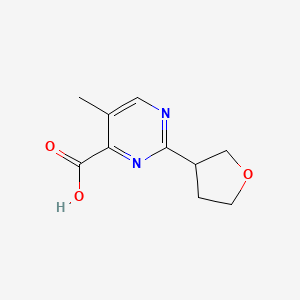
![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
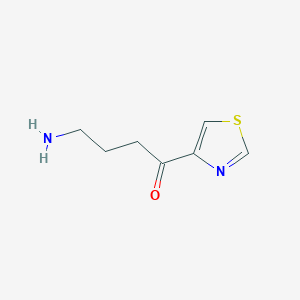
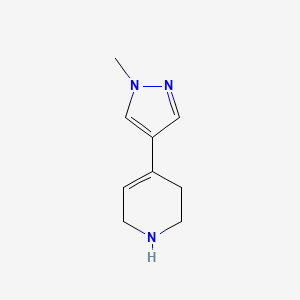
amine](/img/structure/B13153655.png)
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
